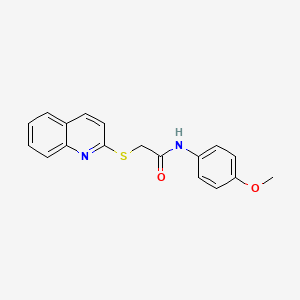

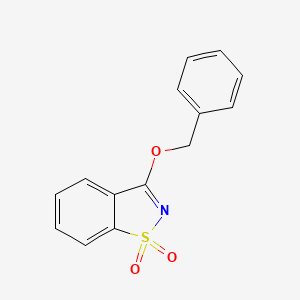

N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide derivatives involves multi-component reactions, demonstrating the compound's complexity and the intricate methods required for its production. An example includes the synthesis of related quinoline derivatives through reactions involving isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids, highlighting the versatility of methods used to obtain such compounds (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide and its derivatives often displays a nearly planar conformation. This is exemplified by related compounds where bond lengths and angles fall within normal ranges, indicating a planar conformation which contributes to the compound's reactivity and potential interactions (Wen, Wen, Li, Xu, & Zhang, 2006).

Chemical Reactions and Properties

The chemical reactivity of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide derivatives includes interactions with acids and other compounds. For example, related compounds exhibit fluorescence quenching upon interaction with acids, indicating potential applications in sensing and molecular recognition (Karmakar & Baruah, 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility and crystalline structure, are crucial for their potential applications. For instance, the synthesis approach can affect the crystalline structure, influencing the compound's physical properties and its applicability in various fields (Lichitsky, Komogortsev, & Melekhina, 2022).

Wissenschaftliche Forschungsanwendungen

Structural Insights and Molecular Interactions

Spatial Orientation in Anion Coordination

The study of amide derivatives, including N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, reveals unique spatial orientations influencing anion coordination. These orientations are critical in understanding the molecular assembly and interactions within crystals, showcasing the compound's potential in designing molecular structures with specific properties (Kalita & Baruah, 2010).

Co-crystal Formation

Research into quinoline derivatives with amide bonds, including our compound of interest, has led to the formation of co-crystals with aromatic diols. These co-crystals demonstrate varied structural arrangements and interactions, contributing to our understanding of molecular crystalline structures (Karmakar, Kalita, & Baruah, 2009).

Fluorescence and Chemical Properties

- Fluorescence Emission in Host-Guest Complexes: The investigation into isoquinoline derivatives, closely related to N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, has highlighted their potential in forming host-guest complexes that exhibit significant fluorescence emission. This property is pivotal for applications in sensing, imaging, and fluorescence-based detection techniques (Karmakar, Sarma, & Baruah, 2007).

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)19-17(21)12-23-18-11-6-13-4-2-3-5-16(13)20-18/h2-11H,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSQLZJGHSIPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)